molecular formula C17H19ClN6O2 B10997227 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10997227
M. Wt: 374.8 g/mol
InChI Key: LBAWBFQDAZBOFA-UHFFFAOYSA-N
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Description

    N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide: is a heterocyclic compound with a complex arrangement of functional groups. Its systematic name reflects its substituents and core structure.

  • The compound contains a piperazine ring, a pyrimidine ring, and a carboxamide group. The chlorophenyl moiety adds further diversity.
  • Its synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can explore analogous methods used for related structures.

      Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions include reflux, inert atmospheres, and specific catalysts.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce.

  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound could undergo various reactions

      Common Reagents and Conditions: These would vary based on the specific reaction. For example

      Major Products: These depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assessing its pharmacological properties (e.g., antimicrobial, antitumor).

      Industry: Evaluating its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. we can speculate:
      • It may interact with cellular receptors or enzymes due to its diverse functional groups.
      • Further research would be needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., the chlorophenyl group, specific substitution pattern).

      Similar Compounds: While I don’t have a direct list, consider exploring related piperazine derivatives, pyrimidine-based compounds, or carboxamides.

    Remember that this compound’s detailed investigation would require access to specialized literature and experimental data

    Properties

    Molecular Formula

    C17H19ClN6O2

    Molecular Weight

    374.8 g/mol

    IUPAC Name

    N-[2-(4-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

    InChI

    InChI=1S/C17H19ClN6O2/c18-13-2-4-14(5-3-13)22-15(25)12-21-17(26)24-10-8-23(9-11-24)16-19-6-1-7-20-16/h1-7H,8-12H2,(H,21,26)(H,22,25)

    InChI Key

    LBAWBFQDAZBOFA-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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